3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Description
3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core fused with a tetrahydropyridine ring. This compound is synthesized via multi-step routes involving cyclocondensation, functional group modifications, and salt formation (e.g., hydrochloric acid treatment) .
Key properties include:
Properties
IUPAC Name |
3-pyridin-4-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4.ClH/c1-4-12-5-2-8(1)11-9-7-13-6-3-10(9)14-15-11;/h1-2,4-5,13H,3,6-7H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMYPLYBNRFERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC=NC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazolopyridine structure . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridines exhibit promising anticancer properties. These compounds have been explored as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that modifications to the pyrazolo-pyridine scaffold can lead to enhanced selectivity and potency against specific cancer cell lines .
Neuroprotective Effects
There is emerging evidence suggesting that 3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride may possess neuroprotective properties. It has been investigated for its potential to mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of neuroinflammatory pathways and oxidative stress responses .
Antimicrobial Activity
The compound has also been tested for antimicrobial effects against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Synthetic Approaches
The synthesis of 3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include:
- Cyclization Reactions: The formation of the pyrazolo-pyridine structure often involves cyclization reactions where a pyridine derivative reacts with a pyrazole precursor.
- Functional Group Modifications: Post-synthetic modifications can enhance the biological activity or selectivity of the compound by introducing various substituents at strategic positions on the ring system.
Case Study 1: Inhibition of Kinases
A study demonstrated that certain derivatives of 3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine showed effective inhibition against specific tyrosine kinases associated with cancer cell proliferation. The structure-activity relationship (SAR) analysis indicated that modifications at the pyridine ring significantly influenced inhibitory potency .
Case Study 2: Neuroprotection in Animal Models
In a model of neurodegeneration induced by oxidative stress, administration of the compound resulted in reduced neuronal loss and improved cognitive function as evidenced by behavioral assays and histological analysis. This supports its potential use in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or neuroprotective activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride with structurally or functionally related derivatives:
Structural and Functional Insights :
Substituent Effects on Bioactivity :
- Pyridin-4-yl vs. Phenyl : The pyridin-4-yl group in the target compound may enhance solubility and target engagement compared to phenyl derivatives due to its hydrogen-bonding capability .
- Electron-Withdrawing Groups (e.g., CF₃) : Trifluoromethyl-substituted analogs exhibit improved metabolic stability and enzyme affinity, as seen in pantothenate synthetase inhibitors .
- Alkyl Chains (e.g., Ethyl, Methoxyethyl) : Longer chains (e.g., methoxyethyl in 13g) improve antibacterial activity but may reduce CNS penetration due to increased hydrophilicity .
Synthetic Yields and Feasibility :
- Derivatives with bulkier substituents (e.g., 1-benzoyl-N-(4-nitrophenyl)) show lower yields (30–45%) due to steric hindrance during coupling reactions .
- Simple alkyl or aryl substituents (e.g., ethyl, phenyl) are synthesized with higher yields (45–50%) .
Thermal Stability :
- Melting points correlate with crystallinity: Derivatives with rigid substituents (e.g., 3-phenyl) exhibit higher melting points (e.g., 199–227°C) compared to flexible chains (84–143°C) .
Biological Activity
3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[4,3-c]pyridines, characterized by a fused bicyclic structure that contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 220.68 g/mol.
Research indicates that compounds similar to this compound exhibit activity on potassium channels, particularly the TASK-1 (KCNK3) potassium channel. This interaction is relevant for the treatment of cardiac arrhythmias such as atrial fibrillation and flutter . The modulation of these channels can lead to alterations in cardiac action potentials and may provide antiarrhythmic benefits.
Antiproliferative Effects
Studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer).
- Mechanism : The compounds induce apoptosis through the activation of caspase pathways and the cleavage of poly(ADP-ribose) polymerase (PARP) .
The following table summarizes the antiproliferative activity observed in various studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MV4-11 | 5.0 | PARP cleavage |
| Compound B | K562 | 10.0 | Caspase activation |
| Compound C | MCF-7 | 8.0 | Microtubule disruption |
Antiarrhythmic Activity
The compound has been noted for its potential in treating atrial arrhythmias. Its action on potassium channels suggests a mechanism by which it can stabilize cardiac rhythm:
- Effectiveness : Studies indicate that it can reduce the frequency and severity of arrhythmias in preclinical models .
Case Studies
Recent investigations have focused on the structure-activity relationships (SAR) of pyrazolo[4,3-c]pyridine derivatives:
- Study on Antiproliferative Activity : A study evaluated several derivatives against cancer cell lines and found that modifications at specific positions significantly influenced their potency .
- Cardiac Studies : Another study assessed the antiarrhythmic potential in animal models and showed promising results in reducing arrhythmia episodes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
